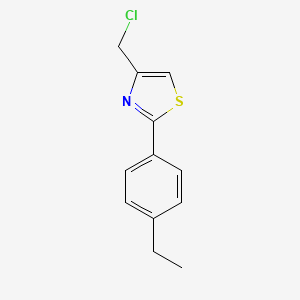

4-(Chloromethyl)-2-(4-ethylphenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

900641-46-5 |

|---|---|

Molecular Formula |

C12H12ClNS |

Molecular Weight |

237.75 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C12H12ClNS/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7H2,1H3 |

InChI Key |

LGPBFPAIFFOHBF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl 2 4 Ethylphenyl Thiazole and Its Precursors

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with numerous established and emerging methods available for its synthesis.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comyoutube.com For the synthesis of 2,4-disubstituted thiazoles like the target compound, this typically involves the reaction of a substituted thiobenzamide with a suitable α-haloketone. nih.gov

The general mechanism initiates with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the α-carbon of the haloketone. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.comchemhelpasap.com The aromaticity of the final product provides a strong thermodynamic driving force for the reaction. youtube.com

In a direct synthesis of 4-(chloromethyl)-2-(4-ethylphenyl)thiazole, the key precursors would be 4-ethylthiobenzamide and 1,3-dichloroacetone. The reaction involves refluxing the thiobenzamide and 1,3-dichloroacetone in a suitable solvent such as acetone or isopropanol. nih.govias.ac.in The solvent choice and reaction temperature can influence the reaction rate and yield. While many Hantzsch syntheses proceed with simple heating, microwave-assisted methods have been shown to reduce reaction times significantly and, in some cases, improve yields compared to conventional heating. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Thioamide/Thiourea | α-Haloketone | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenylthiourea | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Methanol | Microwave, 90°C, 30 min | 95% | nih.gov |

| Thiobenzamide | 1,3-Dichloroacetone | Acetone | Reflux, overnight | - | nih.gov |

| Functionalized Thiourea | 1,3-Dichloroacetone | Isopropanol | Reflux, 2-3 hr | - | ias.ac.in |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.netacs.org Various MCRs have been developed for the synthesis of highly functionalized thiazoles. researchgate.netresearchgate.net

A potential MCR strategy for a 2,4-disubstituted thiazole could involve the reaction of an aldehyde (4-ethylbenzaldehyde), a sulfur source (like potassium thiocyanate or elemental sulfur), and a component providing the C4-C5 backbone. organic-chemistry.orgbeilstein-journals.org For instance, a one-pot, three-component reaction of aldehydes, amines, and elemental sulfur, known as the Kindler thioamide synthesis, can first generate the necessary thioamide in situ, which can then react with an α-haloketone. organic-chemistry.org

More integrated MCRs for thiazoles have been developed that avoid the isolation of intermediates. For example, reactions involving enaminoesters, a source of sulfur, and other components can lead to thiazole derivatives. organic-chemistry.org A recently developed MCR for pyrazole-linked thiazoles involves the reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature, highlighting the potential for novel, metal-free, one-pot approaches. acs.org

The thioamide, specifically 4-ethylthiobenzamide, is a critical precursor for the target molecule. The synthesis of thioamides can be achieved through several routes. A common laboratory method is the thionation of the corresponding amide (4-ethylbenzamide) using reagents like Lawesson's reagent or phosphorus pentasulfide. Another approach is the three-component Kindler reaction, which condenses an aldehyde (4-ethylbenzaldehyde), an amine, and elemental sulfur. organic-chemistry.org Additionally, metal-free approaches involving the reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur have been reported for generating thioamides. beilstein-journals.org

Once the 4-ethylthiobenzamide is obtained, it serves as the key building block for the thiazole ring, most commonly via the Hantzsch synthesis as previously described. nih.gov The reaction with 1,3-dichloroacetone provides a direct route to the 4-(chloromethyl) substituted thiazole. nih.govias.ac.in

Thioureas are also common starting materials in thiazole synthesis, typically yielding 2-aminothiazoles when reacted with α-haloketones. nih.govbepls.com While not a direct route to the title compound, these reactions are foundational in thiazole chemistry and can be used to produce intermediates that might be further modified. For example, 2-amino-4-(chloromethyl)thiazole could potentially be synthesized and then modified at the amino group.

Modern synthetic chemistry increasingly relies on metal catalysts to facilitate the formation of C-C, C-N, and C-S bonds, and thiazole synthesis is no exception. These methods can be used to either construct the thiazole ring itself or to couple molecular fragments to a pre-existing thiazole core.

One major strategy involves the direct C-H arylation of a thiazole ring. For example, a pre-formed 4-(chloromethyl)thiazole could potentially undergo a palladium-catalyzed direct C-H coupling reaction with 4-ethyl-iodobenzene at the C2 position. organic-chemistry.org Conversely, 2-bromo-4-(chloromethyl)thiazole could be coupled with a 4-ethylphenylboronic acid via a Suzuki coupling reaction. researchgate.net

Metal catalysts are also employed in the cyclization step. Zinc- and copper-based catalysts have been used to promote the oxidative cyclization of various precursors to form the thiazole ring. organic-chemistry.orgresearchgate.net For instance, an efficient protocol for synthesizing 2-substituted benzothiazoles utilizes VOSO₄ as a catalyst for the reaction between 2-aminothiophenol and various aldehydes. mdpi.com While this applies to benzothiazoles, similar catalytic principles can be adapted for the synthesis of thiazoles. Trifluoromethanesulfonic acid (TfOH), a Brønsted acid, has also been shown to catalyze the coupling of α-diazoketones with thioamides to provide 2,4-disubstituted thiazoles in a metal-free approach. organic-chemistry.org

Table 2: Selected Metal-Catalyzed and Acid-Catalyzed Thiazole Syntheses

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(II)-precatalyst | 4-(5-Bromothiophen-2-yl)thiazole + Arylboronic acid | 2,4'-Bithiazole derivatives | Suzuki coupling under microwave irradiation | researchgate.net |

| Copper Iodide (CuI) | Thiazole + Aryl iodide | 2-Arylthiazole | Direct C-H arylation | organic-chemistry.org |

| Zn(L-Pro)₂ | 2-Aminothiophenol + Aldehydes | 2-Substituted benzothiazoles | Aerobic oxidative cyclization at room temp. | researchgate.net |

Targeted Introduction of the 4-(Chloromethyl) Moiety

The specific and regioselective placement of the chloromethyl group at the C4 position of the thiazole ring is a critical step in the synthesis of the title compound.

The most direct and regioselective method for introducing the 4-(chloromethyl) group is to build it into the ring during the cyclization step. The Hantzsch synthesis using 1,3-dichloroacetone as the three-carbon α-haloketone component is a prime example of this strategy. nih.govorgsyn.org The reaction between 4-ethylthiobenzamide and 1,3-dichloroacetone directly and unambiguously places the chloromethyl group at the C4 position of the resulting 2-(4-ethylphenyl)thiazole. nih.gov The high reactivity of the chlorine atoms in 1,3-dichloroacetone facilitates the necessary bond formations for the cyclization process. researchgate.net

An alternative, though more circuitous, route would involve the synthesis of a precursor molecule, such as 2-(4-ethylphenyl)-4-methylthiazole or 2-(4-ethylphenyl)-4-(hydroxymethyl)thiazole.

From a 4-methyl precursor : The 4-methyl group could be subjected to free-radical halogenation using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to yield the 4-(chloromethyl) derivative.

From a 4-hydroxymethyl precursor : A 4-(hydroxymethyl)thiazole could be synthesized, for instance, by reacting 4-ethylthiobenzamide with 3-chloro-2-hydroxy-1-propanal. The resulting alcohol could then be converted to the corresponding chloride using standard reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). A patented process describes the hydrogenation of a 2-chloro-4-methyl-5-(2-chloro-alkyl)-thiazole to remove the 2-chloro substituent, demonstrating that modifications to pre-formed thiazoles are viable. google.com

However, given the efficiency and regioselectivity, the direct cyclization using 1,3-dichloroacetone remains the most synthetically advantageous approach. nih.govias.ac.in

Preparation of Key Chloromethylated Thiazole Precursors (e.g., from 1,3-dichloropropanone)

A fundamental and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. To generate the required 4-(chloromethyl)thiazole scaffold, 1,3-dichloroacetone (also known as 1,3-dichloropropan-2-one) serves as a key C3 building block.

The reaction proceeds via a cyclocondensation mechanism. For instance, the reaction of a thioamide with 1,3-dichloroacetone leads to the formation of the 4-(chloromethyl)thiazole ring system. nih.govias.ac.in The process involves the initial nucleophilic attack of the sulfur atom of the thioamide onto one of the electrophilic carbons of the dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is highly effective for creating the chloromethyl functionality directly at the 4-position of the thiazole core. nih.gov

Incorporation of the 4-Ethylphenyl Substituent

The introduction of the 4-ethylphenyl group at the C2 position of the thiazole ring can be achieved through several strategic approaches, either by incorporating it into the initial building blocks or by functionalizing a pre-formed thiazole ring.

The most direct application of the Hantzsch synthesis for preparing this compound involves the use of 4-ethylthiobenzamide as the thioamide component. In this approach, 4-ethylthiobenzamide is reacted with 1,3-dichloroacetone. The 4-ethylphenyl group is already present in the thioamide, and the condensation reaction directly yields the target molecule. This method is efficient as it constructs the substituted thiazole in a single synthetic step from readily available precursors.

Alternatively, an aryl substituent can be introduced after the formation of the thiazole ring. This involves starting with a thiazole that has a suitable leaving group (such as a halogen) at the C2 position. For example, 2-bromothiazole derivatives can undergo various cross-coupling reactions to introduce the 4-ethylphenyl group. This post-functionalization approach offers flexibility in synthesizing a variety of 2-arylthiazole derivatives from a common intermediate.

Modern synthetic chemistry offers more direct and efficient methods for introducing aryl groups onto heterocyclic rings, such as direct C-H arylation. chemrxiv.org This technique avoids the need to pre-functionalize the thiazole ring with a leaving group, making it a more atom-economical process. organic-chemistry.org

For the synthesis of 2-arylthiazoles, direct C-H arylation at the C2 position is particularly effective. researchgate.net The C2-H bond of the thiazole ring is relatively acidic and thus more susceptible to activation. nih.gov The reaction is typically catalyzed by transition metals, most commonly palladium or copper. researchgate.netorganic-chemistry.org In a typical procedure, a 4-substituted thiazole is reacted with an aryl halide (e.g., 1-bromo-4-ethylbenzene or 1-iodo-4-ethylbenzene) in the presence of a palladium catalyst, a suitable ligand, and a base. This methodology allows for the direct formation of the C-C bond between the thiazole C2 and the 4-ethylphenyl group. nih.gov Recent advancements have even led to the development of ligand-free palladium-catalyzed systems, further simplifying the procedure and enhancing its environmental and economic viability. organic-chemistry.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency and yield of the Hantzsch thiazole synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Hantzsch reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov Solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly employed. The choice of solvent can influence the solubility of the reactants and the reaction rate.

The reaction temperature is another critical factor. While some Hantzsch syntheses proceed at room temperature, others require heating or reflux conditions to achieve a reasonable rate and yield. nih.govmdpi.com The use of catalysts, such as silica-supported tungstosilisic acid, has also been shown to improve the efficiency of one-pot, multi-component versions of the Hantzsch synthesis under environmentally benign conditions. mdpi.comresearchgate.net

Below is an interactive table summarizing typical parameters optimized in thiazole synthesis.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Yield/Time |

| Heating Method | Conventional Reflux | Microwave Irradiation | Ultrasonic Irradiation | Microwave/Ultrasonic often reduces time and increases yield. nih.govmdpi.com |

| Solvent | Ethanol | Methanol | DMF | Optimal solvent depends on reactant solubility; ethanol is common. nih.gov |

| Temperature | Room Temperature | 80°C | 120°C | Higher temperatures generally increase reaction rate. |

| Catalyst | None | Et₃N (Base) | SiW/SiO₂ (Acid) | Catalysts can significantly improve yields and reaction rates. mdpi.commdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound product are crucial for obtaining a compound of high purity. Standard laboratory techniques are employed for this purpose.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or aqueous acetic acid) and allowed to cool slowly. ias.ac.in As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful technique. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The different components of the mixture travel down the column at different rates and are collected as separate fractions.

Distillation: If the product or an intermediate is a liquid, distillation under reduced pressure (vacuum distillation) can be used for purification. This technique is particularly useful for high-boiling liquids that would decompose at atmospheric pressure.

Washing/Extraction: Liquid-liquid extraction is frequently used during the work-up procedure to separate the product from unreacted starting materials, catalysts, and byproducts. The reaction mixture is typically dissolved in an organic solvent and washed with water or aqueous solutions (e.g., sodium bicarbonate solution to neutralize acids or brine to reduce the solubility of the organic product in the aqueous layer). google.com

Chemical Reactivity and Transformation Pathways of 4 Chloromethyl 2 4 Ethylphenyl Thiazole

Reactivity of the Chloromethyl Group

The chlorine atom, being electronegative, polarizes the C-Cl bond, rendering the benzylic-like carbon of the chloromethyl group electrophilic and susceptible to attack by nucleophiles. The stability of the potential carbocation intermediate is enhanced by the adjacent thiazole (B1198619) ring, which can stabilize a positive charge through resonance. This electronic feature influences the mechanism of nucleophilic substitution, allowing for both SN1 and SN2 pathways depending on the reaction conditions and the nature of the nucleophile.

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution is the most common reaction pathway for 4-(chloromethyl)-2-(4-ethylphenyl)thiazole. The benzylic-like position of the chloromethyl group facilitates both SN1 and SN2 reactions. The specific mechanism is influenced by factors such as the strength and concentration of the nucleophile, the solvent polarity, and the reaction temperature. Strong, highly concentrated nucleophiles in polar aprotic solvents tend to favor the SN2 mechanism, while weaker nucleophiles in polar protic solvents are more conducive to an SN1 pathway.

The reaction of this compound with oxygen-centered nucleophiles provides a direct route to the corresponding ethers and esters. While specific examples with this exact compound are not extensively documented in publicly available literature, the general reactivity of 4-(chloromethyl)thiazoles suggests that these transformations are readily achievable.

For instance, in the presence of a base, alcohols and phenols can be deprotonated to form their respective alkoxides and phenoxides, which are potent nucleophiles. These would then react with this compound to yield the corresponding ether derivatives. Similarly, carboxylate salts, generated by the deprotonation of carboxylic acids, can displace the chloride to form esters.

Table 1: Representative Reactions with Oxygen Nucleophiles (Data below is illustrative of expected reactions based on the general reactivity of similar compounds, as specific experimental data for this compound is limited in the searched literature.)

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Sodium ethoxide | Ether |

| Phenol | Sodium phenoxide | Ether |

| Carboxylate | Sodium acetate | Ester |

A wide array of nitrogen-containing compounds can be synthesized through the reaction of this compound with nitrogen nucleophiles. Primary and secondary amines, as well as anilines, readily displace the chloride to form the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Heterocyclic amines, such as imidazoles and triazoles, are also effective nucleophiles in this context. The reaction with these azoles results in the formation of N-alkylated products, where the thiazolemethyl group is attached to one of the nitrogen atoms of the azole ring.

Table 2: Examples of Reactions with Nitrogen Nucleophiles (Data below is illustrative of expected reactions based on the general reactivity of similar compounds, as specific experimental data for this compound is limited in the searched literature.)

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Ethylamine | Secondary Amine |

| Secondary Amine | Diethylamine | Tertiary Amine |

| Aniline | Aniline | Secondary Amine |

| Azole | Imidazole | N-substituted imidazole |

| Azole | 1,2,4-Triazole | N-substituted triazole |

The high nucleophilicity of sulfur compounds makes them excellent partners in substitution reactions with this compound. Thiols (mercaptans) react, typically in the presence of a base to form the more nucleophilic thiolate anion, to produce thioethers.

A study on the synthesis of 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles demonstrates the feasibility of this reaction. In this work, various arylthiols were reacted with 2-methylsulphonyl amino-4-chloromethyl thiazole in the presence of sodium ethoxide in methanol under reflux conditions to afford the corresponding thioether derivatives in good yields. This provides a strong precedent for the analogous reaction with this compound.

Thioamides can also act as sulfur nucleophiles, although their reactivity is more complex and can sometimes lead to the formation of new heterocyclic rings.

Table 3: Reaction of a Similar 4-(Chloromethyl)thiazole with Arylthiols

| Arylthiol | Product | Yield (%) |

| Thiophenol | 2-(Methylsulphonyl amino)-4-(phenylthio)methyl thiazole | 82 |

| 4-Chlorothiophenol | 2-(Methylsulphonyl amino)-4-((4-chlorophenyl)thio)methyl thiazole | 85 |

| 4-Methylthiophenol | 2-(Methylsulphonyl amino)-4-((4-methylphenyl)thio)methyl thiazole | 80 |

| 4-Methoxythiophenol | 2-(Methylsulphonyl amino)-4-((4-methoxyphenyl)thio)methyl thiazole | 88 |

Adapted from a study on 2-methylsulphonyl amino-4-chloromethyl thiazole.

Tertiary amines can react with this compound to form quaternary ammonium salts. In this reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, displacing the chloride and forming a new C-N bond. The resulting product is a salt, with the positively charged quaternary ammonium cation and the chloride anion. These reactions are typically carried out in a suitable solvent, and the resulting quaternary ammonium salt often precipitates from the reaction mixture.

Table 4: Expected Formation of a Quaternary Ammonium Salt (Data below is illustrative of an expected reaction based on general principles.)

| Tertiary Amine | Product |

| Triethylamine | 4-((triethylammonio)methyl)-2-(4-ethylphenyl)thiazole chloride |

Elimination Reactions

Under certain conditions, typically in the presence of a strong, sterically hindered base, this compound could potentially undergo an elimination reaction. In this process, a proton from the carbon adjacent to the chloromethyl group (the thiazole ring) would be abstracted by the base, followed by the elimination of the chloride ion, leading to the formation of a double bond. However, due to the aromatic nature of the thiazole ring, such an elimination reaction would be energetically unfavorable as it would disrupt the aromaticity of the ring. Therefore, nucleophilic substitution reactions are the overwhelmingly favored pathway. There is no specific information available in the searched literature detailing the successful elimination of HCl from this compound to form an exocyclic double bond.

Radical Reactions Involving the Chloromethyl Unit

The 4-(chloromethyl) group is a primary site for radical-mediated reactions due to the moderate bond dissociation energy of the carbon-chlorine bond. Homolytic cleavage of the C-Cl bond, typically initiated by thermal or photochemical methods in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a thiazol-4-ylmethyl radical.

This radical intermediate is stabilized by resonance delocalization of the unpaired electron into the aromatic thiazole ring system. Once formed, this radical can participate in a variety of transformations:

Atom Transfer Radical Polymerization (ATRP): The chloromethyl group can act as an initiator for ATRP, allowing for the growth of polymer chains from the thiazole core.

Radical Addition: The thiazol-4-ylmethyl radical can add across carbon-carbon double or triple bonds, forming new C-C bonds.

Reductive Dehalogenation: In the presence of a suitable hydrogen donor, the radical can be quenched to form the corresponding 4-methyl-2-(4-ethylphenyl)thiazole.

Coupling Reactions: The radical can undergo self-coupling to form a dimer or cross-coupling with other radical species present in the reaction medium.

While these reactions are mechanistically plausible and consistent with the known chemistry of benzylic and allylic halides, specific documented examples for this compound are not extensively reported in the literature. The reactivity is inferred from the general behavior of similar chloromethylated heterocyclic systems.

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is dictated by the interplay of the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. In the subject compound, the C2 and C4 positions are substituted, leaving the C5 position as the primary site for further functionalization.

Electrophilic Aromatic Substitution on the Thiazole Core

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than other five-membered heterocycles like thiophene or pyrrole. Theoretical and experimental studies indicate that the C5 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. pharmaguideline.comresearchgate.net Common electrophilic substitution reactions are expected to proceed at this position.

| Reaction Type | Typical Reagents | Expected Product |

| Halogenation | Br₂ in acetic acid | 5-Bromo-4-(chloromethyl)-2-(4-ethylphenyl)thiazole |

| Nitration | HNO₃/H₂SO₄ | 4-(Chloromethyl)-2-(4-ethylphenyl)-5-nitrothiazole |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts | RCOCl / AlCl₃ | 5-Acyl-4-(chloromethyl)-2-(4-ethylphenyl)thiazole |

The reaction conditions for these substitutions often need to be carefully controlled to avoid side reactions, such as oxidation of the sulfur atom or reactions involving the other functional groups.

Nucleophilic Attack and Ring Transformations

The electron-rich nature of the thiazole ring makes it generally resistant to direct nucleophilic attack. However, its reactivity can be enhanced by N-alkylation. Reaction with an alkyl halide converts the neutral thiazole into a positively charged thiazolium salt. pharmaguideline.comwikipedia.org This modification significantly increases the electrophilicity of the ring carbons, particularly C2, making them susceptible to attack by nucleophiles and facilitating ring-opening reactions. pharmaguideline.com

The thiazole ring can also undergo transformations under harsh conditions.

Reductive Cleavage: Strong reducing agents, most notably Raney Nickel, can induce desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.comslideshare.net Similarly, reduction with sodium in liquid ammonia can lead to reductive ring opening. researchgate.net

Base-Induced Transformations: While less common for thiazoles than for more acidic azoles, strong bases can deprotonate the ring, particularly after quaternization to the thiazolium salt, leading to the formation of N-heterocyclic carbenes or initiating ring cleavage pathways. pharmaguideline.com

Transition Metal-Catalyzed Functionalization of the Thiazole Ring

Modern synthetic methods allow for the direct functionalization of C-H bonds, and the C5-H bond of the thiazole ring is an excellent candidate for such transformations. Palladium and copper catalysts are particularly effective for this purpose. nih.govacs.org

Direct C-H arylation enables the formation of a C-C bond between the C5 position of the thiazole and an aryl group, bypassing the need for pre-functionalization (e.g., halogenation) of the thiazole ring. nih.govfigshare.com The choice of catalyst, ligand, and base is crucial for controlling the regioselectivity and efficiency of the reaction. nih.gov

Table 1: Examples of Transition Metal-Catalyzed C5-Arylation of Thiazole Derivatives

| Catalyst System | Arylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Bphen | Aryl Bromide | K₃PO₄ | Toluene | 5-Arylthiazole | nih.gov |

| Pd(OAc)₂ (ligandless) | Aryl Bromide | K₂CO₃ / Benzoic Acid | Anisole | 5-Arylthiazole | nih.gov |

| CuI | Aryl Iodide | LiOtBu | Dioxane | 5-Arylthiazole | nih.gov |

These methods provide a powerful and versatile route for synthesizing complex 2,4,5-trisubstituted thiazoles.

Redox Chemistry of the Thiazole Heterocycle

The thiazole ring exhibits distinct behaviors under oxidative and reductive conditions.

Oxidation: The ring is relatively stable towards many oxidizing agents. slideshare.net However, strong oxidants like meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can oxidize the ring heteroatoms. wikipedia.org Oxidation typically occurs at the nitrogen atom to form the corresponding thiazole N-oxide. wikipedia.org Oxidation of the sulfur atom to a non-aromatic sulfoxide or sulfone is also possible under more forceful conditions. wikipedia.org

Reduction: The thiazole ring is resistant to catalytic hydrogenation over platinum and to reduction by metals in non-dissolving media. pharmaguideline.com This stability allows for the selective reduction of other functional groups within the molecule. However, as mentioned previously, forcing conditions such as the use of Raney Nickel or sodium in liquid ammonia will result in the reductive cleavage of the ring. pharmaguideline.comslideshare.netresearchgate.net

Transformations of the 4-Ethylphenyl Substituent

The 4-ethylphenyl group possesses two main sites of reactivity: the ethyl side chain and the phenyl ring itself.

The benzylic C-H bonds of the ethyl group are susceptible to oxidation. The outcome of the oxidation depends on the reagents and conditions employed.

Oxidation to Ketone: Selective oxidation of the benzylic methylene (B1212753) group can yield the corresponding ketone, 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)ethanone. This transformation can be achieved using various catalytic systems, often involving transition metals and an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.comnih.gov

Oxidation to Carboxylic Acid: The use of strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), typically leads to the complete oxidation of the ethyl side chain to a carboxylic acid group, forming 4-(4-(chloromethyl)thiazol-2-yl)benzoic acid. libretexts.org This reaction requires the presence of at least one benzylic hydrogen. libretexts.org

Table 2: Representative Conditions for Benzylic Oxidation of Ethylarenes

| Oxidant / Catalyst | Product Type | General Yield | Reference |

|---|---|---|---|

| TBHP / Cu, Co, or Mn catalyst | Ketone | Good | mdpi.com |

| KMnO₄ / H₂O, heat | Carboxylic Acid | Moderate to Good | libretexts.org |

| H₂CrO₄ / Acetone | Carboxylic Acid | Moderate to Good | libretexts.org |

Additionally, the phenyl ring can undergo further electrophilic aromatic substitution. The ethyl group is an ortho-, para-directing activator. Since the para-position is occupied by the thiazole substituent, electrophiles will be directed to the ortho positions (C3 and C5 of the phenyl ring).

Oxidation Reactions of the Ethyl Group

The ethyl group attached to the phenyl ring at the para-position is susceptible to oxidation at the benzylic carbon, the carbon atom directly attached to the aromatic ring. This reactivity is a common feature of alkylbenzenes, provided they possess at least one benzylic hydrogen atom. acs.orgnih.gov The course of the oxidation of this compound's ethyl group can be directed to yield different products depending on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl side chains of aromatic rings completely to a carboxylic acid group. acs.orgnih.gov In this case, the ethyl group would be converted to a carboxyl group, yielding 4-((4-(chloromethyl)thiazol-2-yl)benzoic acid. This transformation is typically robust and proceeds regardless of the length of the alkyl chain, cleaving the bond between the first and second carbon atoms of the chain. acs.org

Alternatively, selective oxidation of the ethyl group to an acetyl group, forming 2-(4-acetylphenyl)-4-(chloromethyl)thiazole, can be achieved using milder and more controlled oxidizing conditions. Catalytic systems, for instance those involving iron(III) porphyrins and dioxygen, have been shown to facilitate the oxidation of ethylbenzene to acetophenone and 1-phenylethanol. Similar methodologies could be applied for the selective oxidation of the ethyl group in the target molecule.

Table 1: Potential Oxidation Reactions of the Ethyl Group

| Starting Material | Oxidizing Agent | Potential Product | Product Structure |

| This compound | Potassium Permanganate (KMnO₄) | 4-((4-(chloromethyl)thiazol-2-yl)benzoic acid | |

| This compound | Milder, selective oxidizing agents | 2-(4-Acetylphenyl)-4-(chloromethyl)thiazole |

Functionalization Reactions of the Phenyl Ring (e.g., Halogenation, Nitration)

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the benzene ring: the ethyl group and the 2-thiazolyl moiety.

The ethyl group is an activating, ortho, para-directing group. unizin.org It donates electron density to the benzene ring through an inductive effect, thereby increasing the ring's nucleophilicity and directing incoming electrophiles to the positions ortho and para to itself. Since the ethyl group is at the para position relative to the thiazole substituent, the positions ortho to the ethyl group are the primary sites for substitution.

Conversely, the thiazole ring is generally considered an electron-withdrawing group due to the electronegativity of the nitrogen and sulfur atoms, which deactivates the attached phenyl ring towards electrophilic attack. assets-servd.host Electron-withdrawing groups are typically meta-directors. unizin.org Therefore, the substitution pattern on the phenyl ring of this compound will be determined by the interplay of these opposing electronic effects.

Halogenation:

In electrophilic halogenation, such as bromination or chlorination, the activating effect of the ethyl group is likely to dominate, directing the halogen to the positions ortho to the ethyl group (i.e., the 3 and 5 positions of the phenyl ring). Standard halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to yield the corresponding mono-halogenated products.

Nitration:

The nitration of the phenyl ring introduces a nitro group (-NO₂) and is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com While the ethyl group directs ortho and para, the deactivating nature of the thiazole ring could favor meta substitution under certain conditions. Indeed, a ruthenium-catalyzed meta-selective C-H nitration of 2-arylthiazoles has been reported, using copper(II) nitrate as the nitro source. acs.org This suggests that the regiochemical outcome of nitration can be highly dependent on the reaction methodology. Under classical nitrating conditions, a mixture of isomers might be expected, with the ortho-substituted product (relative to the ethyl group) being significant.

Table 2: Potential Functionalization Reactions of the Phenyl Ring

| Reaction | Reagents | Expected Major Product(s) | Product Structure(s) |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 4-(Chloromethyl)-2-(3-bromo-4-ethylphenyl)thiazole | |

| Nitration (Classical) | HNO₃ / H₂SO₄ | 4-(Chloromethyl)-2-(4-ethyl-3-nitrophenyl)thiazole | |

| Nitration (Ru-catalyzed) | Cu(NO₃)₂·3H₂O, Ru catalyst | 4-(Chloromethyl)-2-(4-ethyl-2-nitrophenyl)thiazole |

Computational and Theoretical Investigations of 4 Chloromethyl 2 4 Ethylphenyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods provide insights into geometry, orbital energies, and charge distribution, which are crucial for predicting a molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms, known as the optimized geometry. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nbu.edu.saresearchgate.net

For a molecule like 4-(chloromethyl)-2-(4-ethylphenyl)thiazole, DFT would be used to calculate key bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape and steric properties. Conformational analysis, also performed using DFT, would explore the rotation around single bonds, such as the bond connecting the phenyl and thiazole (B1198619) rings, to identify the lowest energy conformers.

Below is a table with representative optimized geometric parameters for a similar 2-arylthiazole derivative, calculated using DFT.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C=N (thiazole) | 1.294 - 1.341 |

| S-C (thiazole) | 1.768 - 1.793 | |

| C-C (aryl-thiazole) | 1.457 - 1.480 | |

| Bond Angle (°) | C-S-C (thiazole) | ~90 |

| C-N-C (thiazole) | ~115 | |

| Dihedral Angle (°) | Phenyl-Thiazole | Varies with substituents |

| Note: Data is illustrative and based on calculations for various 1,3-benzothiazole derivatives. nbu.edu.sa |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For thiazole derivatives, the HOMO is typically distributed over the thiazole and the electron-donating aryl ring, while the LUMO's location can be influenced by electron-withdrawing groups. mdpi.comresearchgate.net

The following table presents typical FMO energy values for a thiazole derivative as calculated by DFT.

| Parameter | Energy (eV) |

| HOMO Energy | -5.94 to -6.52 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

| Note: Representative data from various thiazole derivatives. researchgate.netacs.org |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.com The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. irjweb.comnih.gov

For a substituted thiazole, the MEP surface would likely show a negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. nih.govchemrxiv.org The sulfur atom can exhibit either positive or negative potential depending on the substituents. nih.gov The chloromethyl group would introduce an electrophilic site at the carbon atom bonded to the chlorine.

Computational methods, particularly DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule.

These theoretical spectra are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated data with experimental results. researchgate.net Although there can be systematic deviations between calculated and experimental values, they often show a strong linear correlation, allowing for reliable assignments of signals and bands. acs.orgsemanticscholar.org

Below are tables showing representative comparisons of experimental and theoretical spectroscopic data for thiazole derivatives.

Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Experimental (ppm) | Theoretical (ppm) |

|---|---|---|

| ¹H (thiazole ring) | 7.51 - 8.10 | Correlates with experimental |

| ¹³C (thiazole C2) | 168.3 - 168.9 | Correlates with experimental |

| ¹³C (thiazole C4) | 140.4 - 148.5 | Correlates with experimental |

Note: Data is illustrative and based on findings for various thiazole-based hydrazones. acs.org

Table: Representative IR Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3310 - 3340 | Correlates with experimental |

| Aromatic C-H Stretch | 3000 - 3100 | Correlates with experimental |

| C=N Stretch | ~1650 | Correlates with experimental |

Note: Representative data from studies on various thiazole derivatives. mdpi.comresearchgate.net

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of a molecule in different environments, such as in solution. nih.govresearchgate.net

For this compound, MD simulations could be used to explore its conformational landscape, revealing the preferred orientations of the ethylphenyl and chloromethyl groups. In the context of medicinal chemistry, MD simulations are frequently used to investigate the stability of a ligand when bound to a biological target, such as a protein. researchgate.net This involves analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand-protein complex. researchgate.net

Prediction of Reactivity and Stability Parameters

The data obtained from quantum chemical calculations are used to derive a set of global reactivity descriptors that quantify the reactivity and stability of a molecule. researchgate.netsciepub.com These parameters are based on the HOMO and LUMO energies and provide a more quantitative picture of the molecule's chemical behavior.

Key reactivity and stability parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability. acs.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2. acs.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (-μ). acs.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ² / (2η). acs.org

These descriptors, derived from the foundational DFT calculations, allow for a comprehensive theoretical assessment of the chemical properties of this compound.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrophilicity index is a measure of the stabilization in energy when a chemical system acquires an additional electronic charge from the environment. mdpi.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. For this compound, the presence of the electron-withdrawing chloromethyl group is expected to increase its electrophilicity compared to an unsubstituted thiazole.

Illustrative Data Table for Global Reactivity Descriptors Note: The following data are illustrative, based on typical values for similar heterocyclic compounds, as specific computational results for this compound are not available in the cited literature.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Electrophilicity Index | ω | μ²/2η | 2.85 |

| Nucleophilicity Index | N | EHOMO - EHOMO(TCE) | 2.7 |

Chemical Potential and Hardness/Softness Descriptors

Within the framework of conceptual DFT, several other descriptors provide insight into molecular reactivity. The electronic chemical potential (μ) indicates the tendency of electrons to escape from a system. mdpi.com It is related to the negative of electronegativity. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical hardness (η) and its inverse, softness (S), are measures of the resistance of a molecule to change its electron distribution. asianpubs.org Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. asianpubs.org

Illustrative Data Table for Chemical Potential and Hardness/Softness Note: The following data are illustrative, based on typical values for similar heterocyclic compounds, as specific computational results for this compound are not available in the cited literature.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness | S | 1/2η | 0.19 |

Prediction of Dissociation Constants (pKa) for Ionizable Centers

The dissociation constant (pKa) is a critical parameter that describes the acidity or basicity of a compound in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. nih.gov For this compound, the primary ionizable center is the nitrogen atom in the thiazole ring.

The basicity of the thiazole nitrogen is influenced by the electronic effects of the substituents. The electron-donating 4-ethylphenyl group at the C2 position would be expected to increase the electron density on the nitrogen atom, thereby increasing its basicity (higher pKa). In contrast, the electron-withdrawing chloromethyl group at the C4 position would decrease the electron density, leading to lower basicity (lower pKa). The net effect on the pKa will depend on the relative magnitudes of these opposing electronic influences. The pKa of the conjugate acid of an unsubstituted thiazole is approximately 2.5. wikipedia.org

Illustrative Data Table for Predicted pKa Note: The following data is illustrative, based on the known pKa of thiazole and the expected electronic effects of the substituents, as specific computational results for this compound are not available in the cited literature.

| Ionizable Center | Predicted pKa |

| Thiazole Nitrogen (N3) | ~ 2.1 |

In Silico Mechanistic Studies of Reactions Involving this compound

The chloromethyl group is a reactive site for nucleophilic substitution reactions. The carbon atom of the CH₂Cl group is electrophilic due to the polarization of the C-Cl bond. Therefore, this compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles.

A typical in silico study of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and a chosen nucleophile) and the products.

Transition State Search: Locating the transition state structure for the substitution reaction. This involves finding a first-order saddle point on the potential energy surface.

Reaction Pathway Analysis: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the found transition state connects the reactants and products.

Such studies would provide valuable insights into the reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of synthetic transformations involving this compound.

Applications of 4 Chloromethyl 2 4 Ethylphenyl Thiazole in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block

The reactivity of the chloromethyl group is central to the utility of 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole as a building block. This electrophilic site is primed for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of elaborate molecular frameworks.

Precursor for Complex Heterocyclic Architectures

The title compound serves as an excellent starting point for synthesizing more complex, often fused, heterocyclic systems. The chloromethyl group can be used to tether the thiazole (B1198619) ring to other reactive moieties, initiating intramolecular cyclization reactions to form novel ring systems. For instance, reaction with a dinucleophile, such as a compound containing both an amine and a thiol, could lead to the formation of thiazole-fused bicyclic or macrocyclic structures. This strategy is analogous to established methods where functionalized thiazoles are cyclized to create complex products like bisthiazoles. tandfonline.com The ability to build upon the thiazole core is a key strategy in the development of new pharmacologically active agents and functional materials. nih.govmdpi.com

Scaffold for Multicomponent Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency in generating molecular diversity. nih.goviau.irrsc.org this compound is an ideal candidate for incorporation into MCR designs. The thiazole ring can act as a rigid scaffold, while the chloromethyl group serves as an electrophilic component. For example, it could participate in a reaction with an amine and an isocyanide, leading to the rapid assembly of complex, peptidomimetic structures appended to the thiazole core. The use of MCRs to synthesize various thiazole derivatives is a well-established strategy for efficiently creating libraries of compounds for screening and discovery. nih.goviau.ir

| Component of Title Compound | Functional Group | Role in Synthesis | Example Transformation |

|---|---|---|---|

| Thiazole Ring | Aromatic Heterocycle | Provides a rigid, stable scaffold; N-atom can act as a ligand. | Core structure in the final product. |

| Chloromethyl Group | -CH₂Cl | Electrophilic site for nucleophilic substitution. | Reaction with amines, thiols, phosphines, or carbanions. |

| 4-Ethylphenyl Group | Aryl Substituent | Modifies solubility, electronic properties, and steric hindrance. | Influences physical properties of derivative compounds. |

Ligand Design in Asymmetric Catalysis and Transition Metal Chemistry

The development of chiral ligands is paramount for asymmetric catalysis, which enables the synthesis of single-enantiomer drugs. frontiersin.orgmdpi.com Heterocyclic compounds are frequently used as scaffolds for ligands due to their rigid structures and the presence of heteroatoms that can coordinate to metal centers. nih.gov this compound is a valuable precursor for creating novel N,P-type or N,S-type chiral ligands. The nitrogen atom of the thiazole ring can act as one coordinating site, while the chloromethyl group allows for the introduction of another coordinating atom, such as phosphorus or sulfur, through nucleophilic substitution. asianpubs.org For instance, reaction with a chiral phosphine (B1218219) could yield a novel ligand for use in transition metal-catalyzed reactions like asymmetric hydrogenation or cross-coupling. nih.gov

Synthesis of Amino Acid Derivatives and Peptidomimetics

Thiazole-containing peptides and peptidomimetics are of significant interest in medicinal chemistry as they can mimic or inhibit biological processes. nih.govnih.gov The title compound can be readily conjugated to amino acids or peptide fragments. The nucleophilic amino group of an amino acid can displace the chloride from the chloromethyl group, forming a stable carbon-nitrogen bond and linking the amino acid to the thiazole scaffold. This approach allows for the creation of novel hybrid molecules that combine the structural features of amino acids with the pharmacological properties of the thiazole moiety. nih.gov Research has demonstrated the synthesis of various thiazole-based amino acid derivatives to explore their biological activities. nih.govresearchgate.net

Role in Materials Science Research

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced functional materials, including conductive polymers and organic electronics.

Monomer for Polymer Synthesis

Conjugated polymers containing heterocyclic rings are widely researched for applications in organic electronics, such as solar cells and light-emitting diodes. researchgate.netresearchgate.net The title compound, this compound, can function as a monomer in the synthesis of novel polymers. The chloromethyl group is a suitable functional group for polycondensation reactions. researchgate.net For example, it can react with a dinucleophilic comonomer, such as a bisphenol or a diamine, to form a polymer chain with the thiazole unit integrated into the backbone. The incorporation of the rigid, electron-rich thiazole-phenyl structure is expected to influence the resulting polymer's thermal stability, conductivity, and photophysical properties. researchgate.netacs.org The synthesis of polymers containing recurring thiazole units is a known strategy to create materials with specific electronic and optical characteristics. acs.org

| Synthetic Application | Resulting Molecular Class | Potential Field of Use |

|---|---|---|

| Precursor for Complex Heterocycles | Fused Thiazole Systems, Macrocycles | Medicinal Chemistry, Agrochemicals |

| Scaffold for MCR Design | Diverse Thiazole Derivatives | Drug Discovery, High-Throughput Screening |

| Ligand Design | Chiral N,P or N,S Ligands | Asymmetric Catalysis, Fine Chemicals |

| Synthesis of Peptidomimetics | Thiazole-Amino Acid Conjugates | Pharmaceuticals, Biochemistry |

| Monomer for Polymer Synthesis | Thiazole-Containing Polymers | Materials Science, Organic Electronics |

Components in Liquid Crystalline Systems

Thiazole derivatives are recognized for their utility in the design of liquid crystalline materials due to their rigid, planar structure and inherent dipole moment, which facilitate the formation of ordered mesophases. While research on this compound itself is not extensively detailed in this specific context, the structural motifs it contains are highly relevant. The 2-arylthiazole core is a common feature in calamitic (rod-shaped) liquid crystals. The presence of a terminal alkyl group, such as the ethyl group on the phenyl ring, is known to influence the transition temperatures and the type of liquid crystalline phase observed, such as nematic or smectic phases. uobasrah.edu.iq

The introduction of different terminal groups and aliphatic chains on thiazole-based molecules has been shown to significantly affect their liquid crystalline properties. uobasrah.edu.iq For instance, studies on analogous systems demonstrate that the length of terminal alkyl chains can determine whether a material exhibits a nematic phase, a smectic A (SmA) phase, or both. uobasrah.edu.iq The this compound molecule can be considered a precursor for more complex liquid crystals. The chloromethyl group can be readily converted into other functionalities, such as ethers or esters, by reaction with appropriate nucleophiles. This allows for the attachment of longer alkyl or alkoxy chains, which are crucial for inducing and stabilizing liquid crystalline behavior over a broad temperature range.

Table 1: Influence of Molecular Structure on Thiazole-Based Liquid Crystal Properties

| Structural Feature | Influence on Liquid Crystalline Properties | Reference |

|---|---|---|

| Thiazole Ring | Provides rigidity, planarity, and a dipole moment essential for mesophase formation. | uobasrah.edu.iqresearchgate.net |

| Aryl Substituent (e.g., 4-ethylphenyl) | Extends the molecular core, enhancing anisotropy and intermolecular interactions. | uobasrah.edu.iq |

| Terminal Alkyl/Alkoxy Chains | Affects melting points, clearing points, and the type of mesophase (nematic, smectic). Longer chains often stabilize smectic phases. | uobasrah.edu.iq |

| Reactive Group (e.g., Chloromethyl) | Allows for synthetic modification to introduce mesogenic-promoting groups. | N/A |

Fluorescent Dye Precursors and Chromophores

The 2-arylthiazole scaffold is a core component of many fluorescent dyes and chromophores. Thiazole-containing dyes, such as analogues of Thiazole Orange, are known for their applications in biochemistry and cell imaging, particularly as DNA and RNA stains. nih.govmdpi.com These dyes often exhibit fluorogenic properties, meaning their fluorescence intensity increases significantly upon binding to a target molecule. mdpi.com

This compound serves as an excellent precursor for synthesizing more complex fluorescent molecules. The reactive chloromethyl group is an electrophilic site that can readily undergo nucleophilic substitution reactions. This allows for the facile construction of larger conjugated systems, which is a key principle in dye design. For example, it can be reacted with various nucleophiles to extend the π-conjugated system or to attach the thiazole core to other aromatic or heterocyclic systems, thereby tuning the photophysical properties. researchgate.netchim.it The reaction of similar chloro-substituted thiazoles with active methylene (B1212753) compounds is a common strategy to create push-pull styryl chromophores, where the thiazole acts as part of the electron-donating or accepting system. researchgate.net

Table 2: Photophysical Properties of Related Thiazole-Based Dyes

| Dye/Chromophore Type | Key Structural Feature | Typical Application | Reference |

|---|---|---|---|

| Thiazole Orange Analogues | Asymmetrical monomethine cyanine (B1664457) structure | DNA/RNA staining, flow cytometry | nih.gov |

| Styryl Chromophores | Donor-π-Acceptor system | Non-linear optics, fluorescent probes | researchgate.net |

| Naphtho[2,3-d]thiazole-4,9-diones | Extended π-conjugated system | Solid-state fluorescent materials, antimicrobial agents | nih.gov |

Electronic Materials Research (e.g., Organic Semiconductors)

Thiazole and its derivatives are increasingly being investigated for their use in organic electronics. nih.gov The thiazole ring is considered an electron-accepting heterocycle due to the electron-withdrawing nature of the imine (C=N) bond. nih.gov This property makes thiazole-based compounds suitable candidates for n-type or ambipolar organic semiconductors, which are essential components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The planar structure of the thiazolo[5,4-d]thiazole (B1587360) fused ring system, a related structure, promotes efficient intermolecular π-π stacking, which is crucial for charge transport in organic semiconductor films. rsc.org Similarly, the 2-arylthiazole unit in this compound provides a rigid, planar backbone that can facilitate ordered packing in the solid state. The compound itself can be used as a building block for larger, more complex semiconducting molecules or polymers. The chloromethyl group provides a convenient point for polymerization or for coupling with other aromatic units to create extended conjugated materials with tailored electronic properties. nih.govrsc.org The electrical conductivity of thiazole-based materials often increases with temperature, a characteristic feature of semiconductors. nih.gov

Development of Research Probes and Tool Compounds

The utility of this compound extends to the development of specialized molecules for biological and materials research, where it functions as a versatile chemical scaffold.

Preparation of Labeled Analogues for Mechanistic Studies

In chemical biology and medicinal chemistry, understanding the mechanism of action of a bioactive molecule often requires the synthesis of labeled analogues. These analogues contain an isotopic label (e.g., ¹³C, ¹⁴C, ³H) or a biophysical tag (e.g., a fluorophore) that allows the molecule to be tracked and quantified in complex biological systems. The chloromethyl group of this compound is an ideal site for introducing such labels.

For instance, a radiolabel can be introduced by reacting the chloromethylthiazole with a radiolabeled nucleophile, such as Na¹⁴CN or [³H]NaBH₄ (after conversion to an aldehyde). This would allow for quantitative studies of the compound's absorption, distribution, metabolism, and excretion (ADME) in preclinical models. Similarly, a fluorescent label could be attached to study its subcellular localization via fluorescence microscopy.

Conjugation Chemistry for Advanced Materials and Chemical Biology Probes

The ability to covalently attach small molecules to larger entities like proteins, nucleic acids, or material surfaces is fundamental to creating advanced probes and functional materials. The chloromethyl group is a potent electrophile that readily reacts with nucleophilic functional groups such as thiols (-SH), amines (-NH₂), and hydroxyls (-OH) through nucleophilic substitution. ljmu.ac.uk This reactivity makes this compound a valuable reagent for conjugation chemistry.

In chemical biology, it can be used to create probes to identify the protein targets of a bioactive compound. By conjugating it to an affinity tag (like biotin) or a reporter group, researchers can perform experiments such as affinity chromatography or activity-based protein profiling. In materials science, this compound can be used to modify the surface of materials. For example, it can be grafted onto silica (B1680970) or polymer surfaces functionalized with amino or thiol groups to alter their surface properties or to immobilize other functional molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon framework of 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole can be assembled.

High-resolution ¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons of the ethylphenyl ring (two doublets, characteristic of a para-substituted benzene ring), a singlet for the thiazole (B1198619) ring proton, and a singlet for the chloromethyl group protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would display signals for the two carbons of the ethyl group, the six carbons of the para-substituted phenyl ring (four signals due to symmetry), the three carbons of the thiazole ring, and the single carbon of the chloromethyl group. The specific chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, or part of the heterocyclic ring). asianpubs.orgresearchgate.netnih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Thiazole-H5 | ~7.3-7.5 | Singlet (s) | ~118-120 |

| Chloromethyl (-CH₂) | ~4.7-4.9 | Singlet (s) | ~42-44 |

| Phenyl-H (ortho to thiazole) | ~7.8-8.0 | Doublet (d) | ~126-128 |

| Phenyl-H (meta to thiazole) | ~7.2-7.4 | Doublet (d) | ~128-130 |

| Ethyl (-CH₂) | ~2.6-2.8 | Quartet (q) | ~28-30 |

| Ethyl (-CH₃) | ~1.2-1.4 | Triplet (t) | ~15-17 |

| Thiazole-C2 | - | - | ~168-170 |

| Thiazole-C4 | - | - | ~150-152 |

| Phenyl-C (ipso, attached to thiazole) | - | - | ~130-132 |

| Phenyl-C (para, attached to ethyl) | - | - | ~145-147 |

To definitively establish the connectivity of atoms within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the methyl and methylene protons of the ethyl group, confirming their adjacency. It would also show correlations between the ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for example, connecting the thiazole H5 proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key correlations would include the chloromethyl protons to the thiazole C4 and C5 carbons, and the phenyl protons (ortho to the thiazole) to the thiazole C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to confirm the spatial arrangement of the molecule. For a relatively rigid molecule like this, NOESY can confirm the proximity of the chloromethyl protons to the thiazole ring proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. beilstein-journals.orgnih.gov This precision allows for the determination of the elemental formula of this compound. The experimentally measured exact mass is compared to the calculated mass for the proposed formula (C₁₂H₁₂ClNS). A close match (typically within 5 ppm) confirms the elemental composition and, by extension, the molecular weight. The presence of chlorine is also confirmed by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClNS |

| Calculated Monoisotopic Mass [M]⁺ | 237.0379 m/z |

| Calculated Monoisotopic Mass [M+H]⁺ | 238.0452 m/z |

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. researchgate.netnih.govmdpi.com For this compound, key fragmentation pathways would likely involve:

Loss of a chlorine radical: Cleavage of the C-Cl bond to form a stable benzyl-type carbocation.

Loss of the chloromethyl group: Cleavage of the bond between the thiazole ring and the chloromethyl group.

Cleavage of the ethyl group: Loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•) from the phenyl ring.

Ring fragmentation: The thiazole ring itself can break apart in characteristic ways.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. researchgate.netmdpi.com

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are excellent for identifying the functional groups present in a molecule. nih.govnih.govresearchgate.netchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectrum provides information about vibrational modes and is particularly sensitive to non-polar bonds.

For this compound, the IR and Raman spectra would show characteristic bands confirming the presence of various structural features.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl and Thiazole Rings |

| Aliphatic C-H Stretch | 3000-2850 | Ethyl and Chloromethyl Groups |

| C=N Stretch | 1650-1550 | Thiazole Ring |

| Aromatic C=C Stretch | 1600-1450 | Phenyl Ring |

| C-Cl Stretch | 800-600 | Chloromethyl Group |

Characteristic Group Frequencies for Chloromethyl, Thiazole, and Ethylphenyl Moieties

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.czcompoundchem.com The IR spectrum of this compound is expected to display a series of characteristic absorption bands that correspond to its distinct structural components: the chloromethyl group, the thiazole ring, and the ethylphenyl moiety. Each group has unique vibrational modes that absorb at specific frequencies (expressed as wavenumbers in cm⁻¹). msu.edu

The ethylphenyl group would be identified by several bands. Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The ethyl group's sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹. pressbooks.pub

The thiazole ring, being a heterocyclic aromatic system, will also contribute to the spectrum. Its C=N and C=C stretching vibrations are anticipated in the 1650-1550 cm⁻¹ region. pressbooks.pub The C-S bond vibrations are typically weaker and found in the fingerprint region.

The chloromethyl group introduces vibrations associated with the C-H and C-Cl bonds. The C-H stretching of the CH₂ group will be observed around 2900 cm⁻¹, while the C-Cl stretching absorption is expected at lower frequencies, generally in the 800-600 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Molecular Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ethylphenyl | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1585 and 1500 - 1400 | |

| Alkyl C-H Stretch (CH₃, CH₂) | ~2960 and ~2870 | |

| Thiazole | C=N Stretch | 1650 - 1550 |

| C=C Stretch | 1600 - 1500 | |

| C-H Stretch | ~3100 | |

| Chloromethyl | C-H Stretch (CH₂) | ~2900 |

| C-Cl Stretch | 800 - 600 |

This interactive table is based on established data for characteristic IR absorptions. vscht.czpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromaticity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for studying molecules with conjugated π-systems, such as the aromatic rings in this compound. libretexts.org The presence of the phenyl ring conjugated with the thiazole ring creates an extended system of π-electrons.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically of high intensity. The thiazole ring also contains non-bonding electrons on the nitrogen and sulfur atoms. This allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity compared to π → π* transitions. youtube.com

The position of the maximum absorbance (λ_max) provides information about the extent of conjugation and the electronic structure of the molecule. The aromaticity of the thiazole and phenyl rings gives rise to characteristic absorption bands. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate and predict the electronic transitions, providing deeper insight into the molecule's electronic properties. scielo.org.zaphyschemres.org

| Chromophore | Electronic Transition | Expected Wavelength Region |

| Phenyl Ring | π → π | ~200-280 nm |

| Thiazole Ring | π → π | ~230-270 nm |

| n → π | >270 nm | |

| Conjugated Phenyl-Thiazole System | π → π | Shifted to longer wavelengths (>250 nm) |

This interactive table summarizes the expected electronic transitions based on the compound's structure. libretexts.orgyoutube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the crystal's unit cell dimensions and symmetry.

While the specific crystal structure of this compound is not publicly available, analysis of similar thiazole derivatives provides insight into the expected structural features. nih.govst-andrews.ac.ukucl.ac.uk A crystallographic study would determine key parameters such as bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the thiazole and phenyl rings and the orientation of the chloromethyl and ethyl substituents.

Furthermore, this analysis would elucidate the intermolecular interactions that govern the crystal packing, such as van der Waals forces, C-H···π interactions, or potential weak halogen bonding involving the chlorine atom. nih.govresearchgate.net This information is crucial for understanding the solid-state properties of the compound.

| Crystallographic Parameter | Information Provided | Example Data from a Thiazole Derivative researchgate.net |

| Crystal System | The basic geometric shape of the unit cell. | Triclinic |

| Space Group | The symmetry elements of the unit cell. | P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit. | a = 4.040 Å, b = 8.254 Å, c = 13.208 Å, α = 96.19°, β = 93.86°, γ = 94.06° |

| Bond Lengths & Angles | Precise geometry of the molecule. | N/A |

| Intermolecular Interactions | Forces holding the molecules together in the crystal. | Halogen bonding, π-π stacking |

This interactive table illustrates the type of data obtained from an X-ray crystallography experiment, using example values from a published structure of a different thiazole compound for context. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to separate, identify, and quantify components in a mixture. It is widely used for assessing the purity of pharmaceutical compounds and other organic materials. oaji.netresearchgate.net